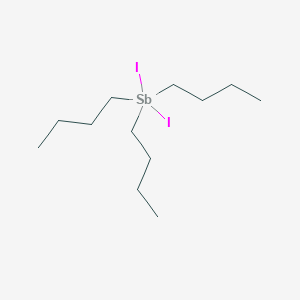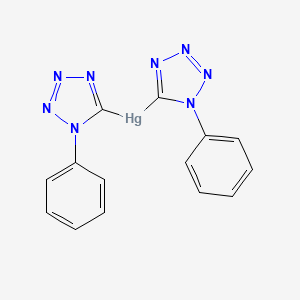![molecular formula C22H22O8 B14303407 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate CAS No. 113122-24-0](/img/structure/B14303407.png)
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate is an organic compound with a complex structure that includes a benzene ring substituted with three acetoxy groups and a propanoyl group attached to a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate typically involves multiple steps, including Friedel-Crafts acylation, esterification, and nucleophilic substitution reactions. The process begins with the acylation of benzene-1,3,5-triol using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This is followed by the esterification of the resulting intermediate with acetic anhydride to introduce the acetoxy groups. Finally, the methoxyphenylpropanoyl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy groups, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate involves its interaction with specific molecular targets and pathways. The compound’s acetoxy groups can undergo hydrolysis to release acetic acid, which may contribute to its biological activity. Additionally, the methoxyphenylpropanoyl moiety can interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-triyl triacetate: Similar structure but lacks the methoxyphenylpropanoyl group.
1,3,5-Triacetoxybenzene: Another similar compound with three acetoxy groups on a benzene ring.
Benzene, 1,2,3,4-tetramethoxy-5-(2-propenyl)-: Contains multiple methoxy groups and an allyl group .
Uniqueness
2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate is unique due to the presence of both acetoxy and methoxyphenylpropanoyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
113122-24-0 |
|---|---|
Molecular Formula |
C22H22O8 |
Molecular Weight |
414.4 g/mol |
IUPAC Name |
[3,5-diacetyloxy-4-[3-(4-methoxyphenyl)propanoyl]phenyl] acetate |
InChI |
InChI=1S/C22H22O8/c1-13(23)28-18-11-20(29-14(2)24)22(21(12-18)30-15(3)25)19(26)10-7-16-5-8-17(27-4)9-6-16/h5-6,8-9,11-12H,7,10H2,1-4H3 |
InChI Key |
JSFBYTDHZVSSEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC(=O)C)C(=O)CCC2=CC=C(C=C2)OC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


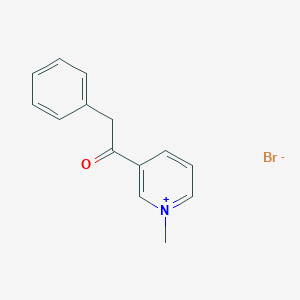

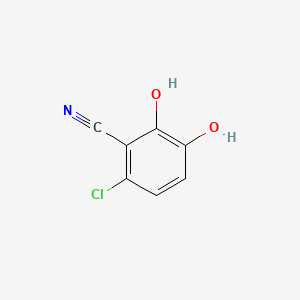
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)

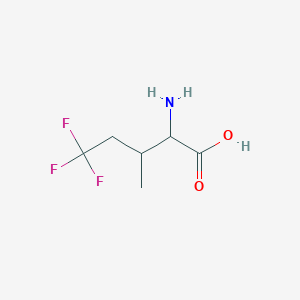


![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)


![6-Methyl-5,6,7,8-tetrahydro-4H-[1,3]oxazolo[4,5-d]azepin-2-amine](/img/structure/B14303401.png)
